N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide
Description
N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is a benzamide derivative characterized by a central N-methylbenzamide scaffold. The phenyl ring at the 3-position is substituted with a methylene-linked 4-fluorobenzamido group, introducing both lipophilic and electron-withdrawing properties. This structural motif is common in medicinal chemistry, where fluorinated aromatic systems are leveraged to enhance metabolic stability and binding affinity to biological targets .
For instance, and highlight methods using chloromethyl or hydroxylmethyl benzamide intermediates, which could be adapted for synthesizing the target compound by substituting appropriate amines or aldehydes .
Properties
Molecular Formula |
C22H19FN2O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[[3-[benzoyl(methyl)amino]phenyl]methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H19FN2O2/c1-25(22(27)18-7-3-2-4-8-18)20-9-5-6-16(14-20)15-24-21(26)17-10-12-19(23)13-11-17/h2-14H,15H2,1H3,(H,24,26) |
InChI Key |
FAXKFEFQDADSFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide typically involves the reaction of 4-fluorobenzoic acid with appropriate amines under controlled conditions. The process may include steps such as:
Formation of the amide bond: This is achieved by reacting 4-fluorobenzoic acid with an amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Methylation: The resulting intermediate is then methylated using methyl iodide or similar reagents to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Pharmacological Applications
Inhibition of Aldo-Keto Reductases:
One significant application of this compound is its potential as an inhibitor of aldo-keto reductases (AKR), specifically AKR1C1 and AKR1C3. These enzymes are implicated in various diseases, including cancer and diabetes. Research indicates that derivatives of compounds similar to N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide exhibit selective inhibition, which could lead to the development of targeted therapies for these conditions .
Development of EP2 Antagonists:
The compound has been studied as part of a series aimed at developing EP2 receptor antagonists. The EP2 receptor is involved in inflammatory responses and pain pathways. Compounds with structural similarities have shown promise in modulating EP2 receptor activity, suggesting that this compound could be further explored for its anti-inflammatory properties .
Biochemical Studies
Mechanistic Studies on Ion Channels:
this compound has been investigated for its effects on calcium channels, particularly T-type calcium channels. These channels are crucial for various physiological processes, including muscle contraction and neurotransmitter release. The modulation of these channels by similar compounds points to a potential role for this compound in neuromodulation and cardiovascular therapies .
Synthesis and Structure-Activity Relationship (SAR)
Synthesis Techniques:
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the fluorobenzamide moiety. Various methods such as microwave-assisted synthesis and solvent-free conditions have been reported to enhance yield and purity, making it a viable candidate for further pharmacological exploration .
Structure-Activity Relationship Studies:
SAR studies are critical for understanding how modifications to the chemical structure affect biological activity. For instance, variations in the substituents on the benzene rings can significantly influence the inhibitory potency against specific enzymes like AKR1C1 and AKR1C3. This knowledge is essential for optimizing the compound's efficacy and selectivity during drug development processes .
Case Studies and Experimental Findings
Case Study 1: Inhibition Profiles
In a study examining various compounds' inhibitory profiles against AKR enzymes, several derivatives demonstrated significant inhibition at micromolar concentrations. This suggests that this compound could serve as a lead compound for developing more potent inhibitors targeting these enzymes .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory potential of related compounds showed that modifications similar to those found in this compound resulted in enhanced activity against inflammatory pathways mediated by the EP2 receptor. This finding supports further investigation into the therapeutic applications of this compound in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide involves its interaction with specific molecular targets. The fluorobenzamido group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Fluorinated Benzamides Comparison
Substituent Variations on the Phenyl Ring
Methoxy and methyl groups are common substituents influencing solubility and steric effects:
- 2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a) (): The biphenyl structure with methoxy groups improves aqueous solubility (melting point: 125–127°C) while maintaining 17β-HSD2 inhibitory activity .
Amide Linker Modifications
Bulkier substituents on the amide nitrogen or linker groups alter steric and electronic profiles:
Biological Activity
N-(3-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the chemical formula and features a fluorobenzamido group that enhances its lipophilicity and metabolic stability. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with N-methyl-4-aminobenzamide in the presence of a base like triethylamine under anhydrous conditions. Purification is usually achieved through recrystallization or column chromatography.
1. Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit various cancer cell lines, including hematological and solid tumors. The compound's mechanism appears to involve the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival .
Table 1: Inhibition of Receptor Tyrosine Kinases
| Compound | Target Kinase | % Inhibition at 10 nM |
|---|---|---|
| This compound | EGFR | 91% |
| This compound | HER-2 | 92% |
2. Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. It interacts with cellular pathways involved in inflammation, potentially inhibiting pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with target proteins, inhibiting their function.
- Cellular Pathway Modulation : The compound may interfere with signaling pathways that regulate inflammation and cell proliferation, leading to reduced tumor growth and inflammatory responses .
Case Study 1: Anticancer Efficacy
In a study published in Pharmacological Research, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, where it induced apoptosis through activation of caspase pathways .
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties in a murine model of arthritis. The compound was administered to mice with induced inflammation, resulting in a marked reduction in swelling and inflammatory markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
